molecular formula C16H18ClNO2 B2832463 (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride CAS No. 544455-93-8

(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride

Cat. No.: B2832463
CAS No.: 544455-93-8
M. Wt: 291.78
InChI Key: HCLDRTLSHQUFBA-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-4,4-diphenylbutyric acid hydrochloride is a chiral compound with the molecular formula C16H18ClNO2. It is commonly used in organic synthesis and as a chiral ligand or reagent. This compound is known for its applications in the preparation of chiral drugs and other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride typically involves the reaction of butyric acid with appropriate reagents to introduce the amino and diphenyl groups. One common method includes the use of protecting groups to prevent unwanted side reactions during the synthesis process .

Industrial Production Methods

Industrial production of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4,4-diphenylbutyric acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

®-3-Amino-4,4-diphenylbutyric acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral ligand or reagent in asymmetric synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to chiral receptors or enzymes, influencing their activity. This selective binding can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4,4-diphenylbutyric acid hydrochloride: The enantiomer of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride, with similar chemical properties but different biological activities.

    4-Amino-4-phenylbutyric acid: A related compound with a similar structure but lacking one of the phenyl groups.

    3-Amino-3-phenylpropionic acid: Another related compound with a shorter carbon chain

Uniqueness

®-3-Amino-4,4-diphenylbutyric acid hydrochloride is unique due to its chiral nature and the presence of two phenyl groups, which contribute to its specific chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a building block for complex organic molecules .

Properties

IUPAC Name

(3R)-3-amino-4,4-diphenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H/t14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLDRTLSHQUFBA-PFEQFJNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.